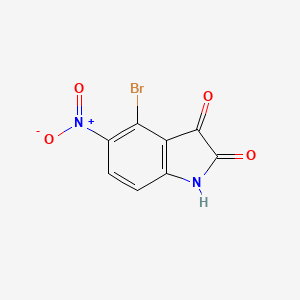
1,2,3,4-Tetrahydronaphthalene-2-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalene-2-carboxylicacidhydrochloride can be synthesized through the catalytic hydrogenation of naphthalene or from anthracene through cracking processes. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the compound is produced via catalytic hydrogenation of naphthalene in the presence of a suitable catalyst. The process involves the use of high-pressure hydrogen gas and elevated temperatures to achieve the desired conversion. The resulting product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-2-carboxylicacidhydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as a solvent, degreasing agent, and in the production of coatings and polishes.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydronaphthalene-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, alter membrane structures, or modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A structurally related compound with similar properties.
Tetralin: Another derivative of naphthalene with comparable applications.
1,2,3,4-Tetraphenylnaphthalene: A polycyclic aromatic hydrocarbon used in similar contexts.
Uniqueness
1,2,3,4-Tetrahydronaphthalene-2-carboxylicacidhydrochloride is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12O2.ClH/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7H2,(H,12,13);1H |
InChI Key |
XHPSBBQPZKCKET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2CC1C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13254271.png)
amine](/img/structure/B13254276.png)


![{1-[Amino(phenyl)methyl]cyclohexyl}methanol](/img/structure/B13254289.png)

![tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate](/img/structure/B13254303.png)


amine hydrochloride](/img/structure/B13254326.png)
amine](/img/structure/B13254328.png)
![3-[(Phenylthio)methyl]piperidine](/img/structure/B13254329.png)

![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13254335.png)
